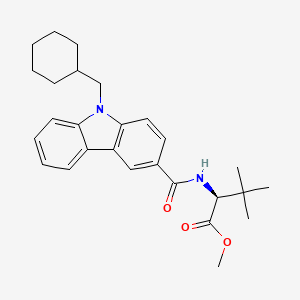
methyl(S)-2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate
Overview
Description
MDMB-CHMCZCA is a synthetic cannabinoid receptor agonist, specifically designed to mimic the effects of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis. It is the 9H-carbazole analog of MDMB-CHMICA and was first identified in synthetic cannabinoid receptor agonist new psychoactive substances in 2015 . The compound is known for its potent activation of cannabinoid type 1 and type 2 receptors, contributing to its psychoactive properties .
Mechanism of Action
Target of Action
MDMB-CHMCZCA, also known as “methyl (S)-2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate”, is a synthetic cannabinoid receptor agonist . Its primary targets are the cannabinoid type 1 and type 2 receptors (CB1 and CB2) . These receptors are part of the endocannabinoid system in the body, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
MDMB-CHMCZCA acts as a highly potent full agonist of the CB1 receptor . This means it binds to the CB1 receptor and activates it, mimicking the effects of naturally occurring cannabinoids . The activation of CB1 contributes to the psychoactivity of these substances .
Biochemical Pathways
It’s known that the activation of cb1 receptors can influence various signaling pathways, including the adenylate cyclase-camp pathway, the map kinase pathway, and the pi3 kinase/akt pathway . These pathways play roles in various cellular functions, including cell proliferation, differentiation, and survival .
Pharmacokinetics
A study found that mdmb-chmczca undergoesbiotransformations mainly at the cyclohexylmethyl tail of the compound . A metabolite mono-hydroxylated at the cyclohexyl methyl tail was identified as a potential marker of MDMB-CHMCZCA intake .
Result of Action
The molecular and cellular effects of MDMB-CHMCZCA’s action are largely due to its activation of CB1 receptors. This can lead to a variety of effects, including changes in perception, mood, consciousness, cognition, and motor function . Synthetic cannabinoids like mdmb-chmczca are generally more toxic than the δ9-tetrahydrocannabinol (δ9-thc) found in cannabis, which may be due to ligand bias, metabolism, or off-target activity .
Action Environment
The action, efficacy, and stability of MDMB-CHMCZCA can be influenced by various environmental factors. These can include the specific biological environment in which the compound is acting, the presence of other substances, and the individual’s genetic makeup. Specific studies on how these factors influence the action of mdmb-chmczca are currently lacking .
Preparation Methods
The synthesis of MDMB-CHMCZCA involves several steps, starting with the preparation of the 9H-carbazole core structure. The synthetic routes typically involve:
Step 1: Formation of the carbazole core through cyclization reactions.
Step 2: Introduction of the carboxamide substituent at the C-3 position of the indole core.
Step 3: N-alkylation of the indole core with a tert-leucine methyl ester.
Industrial production methods often employ high-throughput synthesis techniques to ensure the purity and yield of the final product. Reaction conditions are carefully controlled to maintain the stereochemistry of the compound, which is crucial for its biological activity .
Chemical Reactions Analysis
MDMB-CHMCZCA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The indole core can undergo substitution reactions, particularly at the C-3 position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of MDMB-CHMCZCA .
Scientific Research Applications
MDMB-CHMCZCA has several scientific research applications:
Comparison with Similar Compounds
- MDMB-CHMICA
- MDMB-FUBINACA
- AB-CHMINACA
- AMB-FUBINACA
Properties
IUPAC Name |
methyl (2S)-2-[[9-(cyclohexylmethyl)carbazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O3/c1-27(2,3)24(26(31)32-4)28-25(30)19-14-15-23-21(16-19)20-12-8-9-13-22(20)29(23)17-18-10-6-5-7-11-18/h8-9,12-16,18,24H,5-7,10-11,17H2,1-4H3,(H,28,30)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWVRKNYDPKTDZ-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342317 | |
| Record name | MDMB-CHMCZCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219324-32-8 | |
| Record name | Mdmb-chmczca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2219324328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDMB-CHMCZCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDMB-CHMCZCA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIO7RT8MFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes methyl (S)-2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-CHMCZCA) a third-generation synthetic cannabinoid?
A1: MDMB-CHMCZCA belongs to the third generation of synthetic cannabinoids (SCRs) due to its structural novelty. While earlier SCRs were based on indole or indazole core structures, MDMB-CHMCZCA features a carbazole core system. This structural difference likely contributes to its distinct pharmacological profile and metabolic pathways. [, ]
Q2: How is MDMB-CHMCZCA metabolized in the body?
A2: Research using zebrafish larvae, a model organism for human metabolism, identified eleven metabolites of MDMB-CHMCZCA. [] Human studies have corroborated these findings, revealing a complex metabolic profile with over 30 metabolites detected in urine. [] Key metabolic pathways include hydroxylation at various positions, including the cyclohexyl methyl tail, and hydrolysis of the terminal methyl ester function. [, ]
Q3: What are the analytical challenges in detecting MDMB-CHMCZCA use?
A3: The extensive metabolism of MDMB-CHMCZCA poses a challenge for analytical detection. The parent compound is rapidly metabolized, making it difficult to detect in biological samples. Therefore, identifying specific and abundant metabolites is crucial for accurate detection. Researchers have suggested that a metabolite mono-hydroxylated at the cyclohexyl methyl tail serves as a suitable compound-specific consumption marker. Furthermore, a biotransformation product with mono-hydroxylation and hydrolysis of the terminal methyl ester offers high sensitivity due to its abundance. []
Q4: How stable is MDMB-CHMCZCA in the environment?
A4: Studies on wastewater suggest that MDMB-CHMCZCA is relatively stable under typical sewage conditions, resisting microbial degradation for up to 29 days. [] Its persistence in the environment highlights the need for monitoring programs and potential mitigation strategies to address any unforeseen ecological impacts.
Q5: What are the key structural features of MDMB-CHMCZCA relevant to its activity?
A5: While specific structure-activity relationship (SAR) studies for MDMB-CHMCZCA are limited in the provided literature, its classification as a synthetic cannabinoid suggests it interacts with cannabinoid receptors in the body. [, ] The carbazole core, cyclohexylmethyl tail, and 3,3-dimethylbutanoate moiety likely contribute to its binding affinity and selectivity for these receptors, influencing its pharmacological effects. Further research is needed to fully elucidate the SAR of MDMB-CHMCZCA and understand how modifications to its structure impact its activity and potency.
Q6: What spectroscopic techniques have been used to characterize MDMB-CHMCZCA?
A6: Researchers have employed a combination of spectroscopic methods to characterize MDMB-CHMCZCA. Nuclear magnetic resonance (NMR) spectroscopy provided detailed structural information, while tandem mass spectrometry (MS/MS) aided in identifying the compound and its fragmentation pattern. Furthermore, vibrational circular dichroism (VCD) spectroscopy, coupled with density functional theory (DFT) calculations, confirmed the S-configuration of the chiral center in the synthetically produced compound. [] These analytical techniques are essential for confirming the identity and purity of MDMB-CHMCZCA in seized samples and research settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine](/img/structure/B2813781.png)
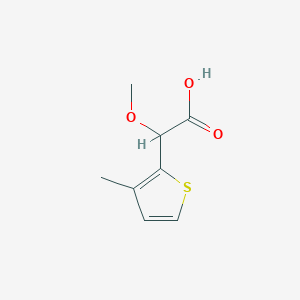
![9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2813785.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2813786.png)
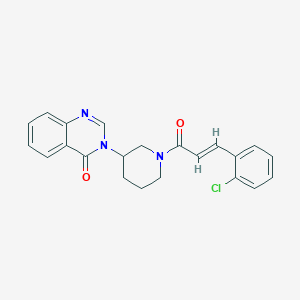
![3-Methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyridazine](/img/structure/B2813789.png)
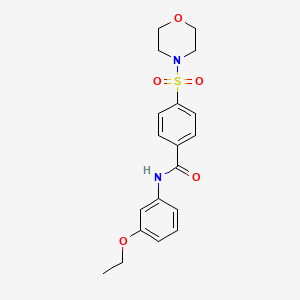
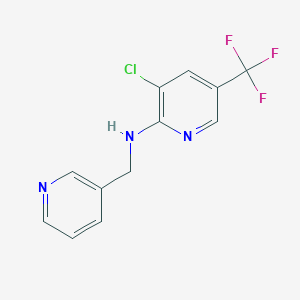
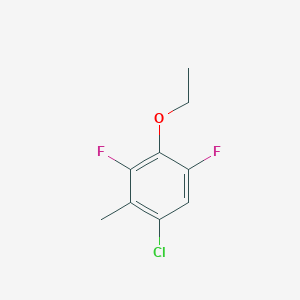
![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2813795.png)

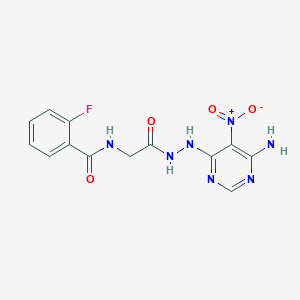
![4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)
![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2813803.png)
